molecular formula C9H8BrN B1290181 4-Bromo-1-methyl-1H-indole CAS No. 590417-55-3

4-Bromo-1-methyl-1H-indole

Cat. No. B1290181
CAS RN: 590417-55-3
M. Wt: 210.07 g/mol
InChI Key: JZOSXTYDJPHXQD-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN . It is used in scientific research and has a molecular weight of 210.07 g/mol .


Synthesis Analysis

The synthesis of indole derivatives, including 4-Bromo-1-methyl-1H-indole, has been a subject of interest in the scientific community . One common method for the synthesis of indole derivatives is the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, typically an aldehyde or ketone, to produce a hydrazone .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, which is a five-membered ring containing one nitrogen atom . The bromine atom is attached to the fourth carbon atom of the indole ring, and a methyl group is attached to the nitrogen atom .


Chemical Reactions Analysis

Indole derivatives, including 4-Bromo-1-methyl-1H-indole, are known to undergo a variety of chemical reactions . These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds, and can be used to create a wide range of structurally diverse compounds .


Physical And Chemical Properties Analysis

4-Bromo-1-methyl-1H-indole has a molecular weight of 210.07 g/mol and a density of 1.472g/cm3 . It has a boiling point of 300.878ºC at 760 mmHg .

Safety and Hazards

4-Bromo-1-methyl-1H-indole can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

Indole derivatives, including 4-Bromo-1-methyl-1H-indole, continue to attract the attention of researchers due to their diverse biological activities and their potential for therapeutic applications . Future research will likely focus on the development of novel synthetic methods for indole derivatives, as well as the exploration of their biological activities and mechanisms of action .

properties

IUPAC Name

4-bromo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOSXTYDJPHXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626445
Record name 4-Bromo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1H-indole

CAS RN

590417-55-3
Record name 4-Bromo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 590417-55-3
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-bromoindole (5 g, TCI) in DMF (30 ml) was added with 60% sodium hydride (1.14 g) under ice cooling and stirred for 10 minutes. The mixture was added dropwise with methyl iodide (3.18 ml, TCI), stirred for 10 minutes, then warmed to room temperature and further stirred for 30 minutes. The reaction mixture was poured into ice water and added with ethyl acetate (300 ml) for extraction. The organic layer was washed successively with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride and saturated brine and dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=10:1) to obtain the title compound (Intermediate 51, 4.95 g).
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5 g
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1.14 g
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30 mL
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3.18 mL
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ice water
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Synthesis routes and methods III

Procedure details

A solution of 4-bromo-1H-indole (6.7 g) in tetrahydrofuran (75 ml) was treated with sodium hydride (1.24 g) and stirred for 0.5 h at room temperature. The resulting suspension was treated with a solution of iodomethane (2.34 ml) in tetrahydrofuran (35 ml) at 0° C. and allowed to warm to room temperature over 1 h, whilst stirring. The reaction mixture was poured onto water and partitioned between dichloromethane and water. The organic phase was dried over (MgSO4) and concentrated in vacuo to afford the title compound (7.2 g). TLC Silica (cyclohexane-ethyl acetate [1:1]), Rf=0.55.
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6.7 g
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1.24 g
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75 mL
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2.34 mL
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35 mL
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Q & A

Q1: How does 4-Bromo-1-methyl-1H-indole contribute to the synthesis of tetrahydropyrroloquinolines?

A1: 4-Bromo-1-methyl-1H-indole acts as a crucial building block in the synthesis of tetrahydropyrroloquinolines. The research by [] describes a two-step process:

    Q2: What are the advantages of using 4-Bromo-1-methyl-1H-indole in this specific synthetic route?

    A2: The research highlights several advantages of using 4-Bromo-1-methyl-1H-indole in this synthetic pathway:

    • High Yields: The reaction sequence utilizing this compound consistently produces tetrahydropyrroloquinolines in excellent yields, often exceeding 90%. []
    • Excellent Enantioselectivity: The process demonstrates remarkable control over the stereochemistry of the final product. Enantiomeric excesses (ee) greater than 99% are consistently achieved, indicating a high degree of selectivity for one specific enantiomer. []
    • One-Pot Synthesis: Both the ring opening and cyclization steps can be performed consecutively in a single reaction vessel ("one-pot") simplifying the procedure and potentially enhancing efficiency. []

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